molecular formula C9H11N3O B1337831 (R)-1-Azido-3-phenyl-2-propanol CAS No. 112009-62-8

(R)-1-Azido-3-phenyl-2-propanol

Cat. No. B1337831
M. Wt: 177.2 g/mol
InChI Key: RDZHIJATXQDZPO-SECBINFHSA-N
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Description

(R)-1-Azido-3-phenyl-2-propanol, also known as (R)-1-azidophenyl-2-propanol, is an organic compound with a molecular weight of 185.18 g/mol. It is a colorless liquid at room temperature and is soluble in a variety of organic solvents. (R)-1-Azido-3-phenyl-2-propanol is a versatile compound for use in a variety of scientific applications, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthetic Studies on Oxirane Compounds

Asymmetric Synthesis Using Microbial Reductases

  • Research into the asymmetric synthesis of chiral intermediates for antidepressants demonstrates the utility of compounds structurally similar to (R)-1-Azido-3-phenyl-2-propanol. These studies highlight the role of enzymes in producing enantiomerically pure substances, important for pharmaceutical synthesis (Y. Choi et al., 2010).

Lipase-Catalyzed Kinetic Resolution

  • The lipase-catalyzed acylation of racemic mixtures, including 1-aryloxy-3-azido-2-propanols, showcases the significance of azidopropanols in chiral resolution processes. This method is pertinent to the production of optically active pharmaceutical ingredients (Pchelka, B., Radomska, J., & Plenkiewicz, J., 1998).

Unusual Tethering Effects in Schmidt Reactions

  • The study of hydroxyalkyl azides' reactions, closely related to azidopropanols like (R)-1-Azido-3-phenyl-2-propanol, provides insights into the Schmidt reaction mechanism. This research can inform the development of novel synthetic routes for complex molecules (Katz, C. & Aubé, J., 2003).

Chiral Separation and Membrane Technology

  • The study on chiral resolution of (R,S)-2-phenyl-1-propanol through glutaraldehyde-crosslinked chitosan membranes illustrates the potential for using membrane technology in the separation of enantiomers, relevant for purifying compounds similar to (R)-1-Azido-3-phenyl-2-propanol (Xiong, W. et al., 2009).

Safety And Hazards

The safety data sheet for “®-1-Azido-3-phenyl-2-propanol” suggests that any clothing contaminated by the product should be immediately removed and the person should move out of the dangerous area . In case of inhalation, the person should be moved to fresh air .

properties

IUPAC Name

(2R)-1-azido-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHIJATXQDZPO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295811
Record name (αR)-α-(Azidomethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Azido-3-phenyl-2-propanol

CAS RN

112009-62-8
Record name (αR)-α-(Azidomethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112009-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-(Azidomethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the stirring solution of (2,3-epoxypropyl)benzene (1.0 g, 7.5 mmol) in 4 mL DMF was added a solution of sodium azide (0.97 g, 15 mmol) in 4 mL water. The solution was heated to 90° C. for 1 h. The solvent was removed under reduced pressure. The solid residue was partitioned between ethyl acetate and near saturated sodium chloride. The aqueous layer was washed three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, and purified on 10 g of silica eluting with 0 to 50% ethyl acetate/hexanes to give a clear oil. NMR (CDCL3) d (1H, 1.97 ppm), m (2H, 2.73-2.82 ppm), m (1H, 3.22-3.30 ppm), dd (1H, 3.36 ppm), m (1H, 3.92-4.02 ppm), m (3H, 7.13-7.28 ppm), m (2H, 7.28-7.34 ppm).
Quantity
1 g
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0.97 g
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reactant
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4 mL
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solvent
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4 mL
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solvent
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1-Azido-3-phenyl-propan-2-ol

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 12 was repeated, except that 5 g of (±)-(2,3-epoxypropyl)benzene, 12.1 g of sodium azide, 60 ml of methyl formate and 270 ml of an 8:1 by volume mixture of methanol and water were used, to give 6.03 g of the title compound as a colorless oil having an Rf value of 0.3 (on silica gel thin layer chromatography, using a 1:4 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
5 g
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reactant
Reaction Step One
Quantity
12.1 g
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reactant
Reaction Step One
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60 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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title compound

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